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Compound of Interest

Compound Name: Antho-rpamide II

CAS No.: 352280-38-7

Cat. No.: B1496598 Get Quote

Executive Summary
Antho-rpamide II (Antho-RPamide II) is a specific bioactive neuropeptide isolated from the

sea anemone Anthopleura elegantissima.[1][2][3] Structurally defined as (pGlu-Asn-Phe-His-

Leu-Arg-Pro-NH2), it belongs to the RPamide family of cnidarian neuropeptides.[4]

Unlike its analog Antho-RPamide I—which stimulates tentacle contraction—Antho-RPamide II
functions as an inhibitory neuromodulator, suppressing spontaneous rhythmic contractions in

tentacle longitudinal muscles.[4][5] This guide details the molecular architecture of the peptide,

the genomic organization of its precursor protein (Prepro-Antho-RPamide II), and the specific

biosynthetic pathways governing its maturation from a larger polypeptide precursor.

Molecular Architecture & Identity
Peptide Sequence and Properties
Antho-rpamide II is characterized by N-terminal blocking (pyroglutamate) and C-terminal

amidation, features critical for its resistance to enzymatic degradation and receptor binding

affinity.

Table 1: Physicochemical Properties of Antho-rpamide II
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Property Specification

Sequence pGlu-Asn-Phe-His-Leu-Arg-Pro-NH₂ (

Precursor Origin
Anthopleura elegantissima RPamide Precursor

Gene II (Putative)

Molecular Weight ~894.45 Da

N-Terminus Pyroglutamic acid (pGlu/

C-Terminus Prolinamide (Pro-NH₂); formed from Pro-Gly

Isoelectric Point Basic (due to Arg/His residues)

Biological Activity
Inhibitory (suppresses spontaneous

contractions)

Structural Distinction from Antho-RPamide I
It is critical to distinguish Antho-RPamide II from the earlier isolated Antho-RPamide I. They

are derived from distinct gene products and exhibit opposing physiological effects.

Antho-RPamide I:Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Proline-rich, Excitatory)[4][5]

Antho-RPamide II: (Non-proline-rich, Inhibitory)[1][4][5]

Precursor Protein Biosynthesis
The mature Antho-rpamide II peptide is not a direct gene product but is generated via

extensive post-translational processing of a larger preprohormone (Prepro-Antho-RPamide II).

The "Two-Gene" Architecture
Genomic and transcriptomic analyses of Anthopleura elegantissima indicate the existence of at

least two distinct RPamide precursor genes.

Gene 1: Encodes the Antho-RPamide I precursor (cloned ~1990s), containing multiple

copies of LPPGPLPRP-Gly.
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Gene 2: Encodes the Antho-RPamide II precursor. Transcriptomic data suggests this

precursor contains the QNFHLRP sequence motifs. Unlike typical bilaterian neuropeptide

precursors which may encode single copies, anthozoan precursors are often "polypeptide

libraries," containing high copy numbers of the bioactive peptide separated by spacer

regions.[4]

Biosynthetic Processing Pathway
The maturation of Antho-rpamide II follows a rigorous enzymatic cascade within the secretory

pathway of neurosecretory cells.

Translation & Translocation: The mRNA is translated into the preprohormone. A hydrophobic

Signal Peptide directs the protein into the Rough Endoplasmic Reticulum (RER).

Signal Peptidase Cleavage: The signal peptide is removed, yielding the Prohormone.[4][6]

Endoproteolytic Cleavage:

Canonical Sites: Prohormone Convertases (PC1/3-like) cleave at dibasic sites (Lys-Arg or

Arg-Arg).

Anthozoan-Specific Sites:Anthopleura precursors frequently utilize acidic cleavage sites

(Asp/Glu) at the N-terminal side of the peptide, processed by specific acidic-amino acid

cleaving enzymes.[7][8][9]

Post-Translational Modification (PTM):

N-terminal Cyclization: The N-terminal Glutamine (Gln) is cyclized by Glutaminyl Cyclase

(QC) to form Pyroglutamate (pGlu), conferring stability against aminopeptidases.

C-terminal Amidation: The C-terminal Glycine (Gly) serves as a donor for the amide group.

[6] Peptidylglycine

-amidating monooxygenase (PAM) converts the Gly-extended intermediate into the mature
amidated peptide.

Visualization of Signaling & Processing
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The following diagram illustrates the logical flow from the genomic locus to the active

neuropeptide.
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Click to download full resolution via product page

Caption: Biosynthetic cascade of Antho-rpamide II from gene expression to bioactive peptide

maturation.[2][3][8][9][10][11]

Physiological Mechanisms
Antho-rpamide II acts as a specific inhibitory transmitter.

Target Tissue: Longitudinal muscles of the tentacles.[2]

Mechanism: Upon release from dense-core vesicles in neurites, the peptide binds to G-

protein coupled receptors (GPCRs) on the muscle cell membrane.

Effect: Unlike the excitatory Antho-RPamide I, Antho-RPamide II hyperpolarizes the muscle

membrane or inhibits calcium influx, leading to the cessation of spontaneous rhythmic

contractions.[4] This dual-control system (Excitatory RPamide I vs. Inhibitory RPamide II)

allows Anthopleura to finely tune tentacle behavior for feeding and defense.

Experimental Protocols
For researchers aiming to isolate or study Antho-rpamide II, the following protocols are

established standards.

Isolation and Purification Workflow
To prevent proteolysis during isolation, rapid acidification is required.[4]

Extraction:

Homogenize Anthopleura elegantissima tissue in 1M Acetic Acid (boiling) to denature

endogenous proteases immediately.

Centrifuge at 15,000 x g for 30 mins at 4°C.

Pre-purification:

Pass supernatant through Sep-Pak C18 cartridges.
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Wash with 0.1% TFA; elute with 60% Acetonitrile/0.1% TFA.

HPLC Fractionation:

Column: Reverse-phase C18 (e.g., Nucleosil 100-5 C18).[4]

Gradient: 10-60% Acetonitrile in 0.1% TFA over 60 minutes.

Monitor absorbance at 214 nm and 280 nm.

Radioimmunoassay (RIA)
Since the peptide is small, direct detection is difficult.[4] RIA is the gold standard for tracking

purification.

Antigen: Synthetic C-terminal fragment (Arg-Pro-NH₂) conjugated to Thyroglobulin.

Tracer:

I-labeled Tyr-Arg-Pro-NH₂.

Validation: Fractions inhibiting binding of the tracer are collected and sequenced.

Bioassay: Tentacle Contraction
A self-validating functional assay to confirm bioactivity.

Preparation: Isolate longitudinal muscle strips from Anthopleura tentacles.[2]

Bath: Suspend in artificial seawater at 12°C.

Measurement: Attach to an isometric force transducer.

Application: Apply Antho-RPamide II (10⁻⁷ M to 10⁻⁵ M).

Endpoint: Observation of inhibition of spontaneous rhythmic contractions (distinct from the

tetanic contraction induced by Antho-RPamide I).
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Caption: Workflow for the isolation and structural identification of Antho-rpamide II.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7523074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523074/
https://patents.google.com/patent/WO2010063124A1/en
https://patents.google.com/patent/WO2010063124A1/en
https://royalsocietypublishing.org/rspb/article-pdf/253/1337/183/582846/rspb.1993.0100.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545775/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC51271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC51271/
https://pubmed.ncbi.nlm.nih.gov/1706527/
https://pubmed.ncbi.nlm.nih.gov/1706527/
https://pubmed.ncbi.nlm.nih.gov/2903070/
https://pubmed.ncbi.nlm.nih.gov/2903070/
https://www.scielo.br/j/jvatitd/a/d9QVTdc4X5zfZzLQySNyVmQ/?format=html&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042181/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00063/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00063/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00063/full
https://www.researchgate.net/publication/356760515_An_evolutionary_genomics_view_on_neuropeptide_genes_in_Hydrozoa_and_Endocnidozoa_Myxozoa
https://www.benchchem.com/product/b1496598#antho-rpamide-ii-precursor-protein
https://www.benchchem.com/product/b1496598#antho-rpamide-ii-precursor-protein
https://www.benchchem.com/product/b1496598#antho-rpamide-ii-precursor-protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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